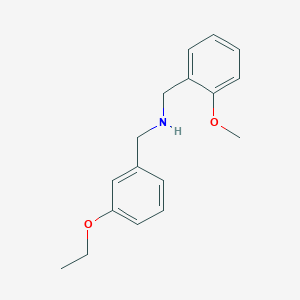![molecular formula C13H21BrN2O2 B268137 N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine, commonly known as "Bromo-DMA," is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive drug that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Bromo-DMA is not fully understood. However, it is believed to work by modulating the levels of serotonin, dopamine, and norepinephrine in the brain. It has been suggested that Bromo-DMA acts as a serotonin receptor agonist, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Bromo-DMA has been found to increase the levels of serotonin, dopamine, and norepinephrine in the brain. It has also been shown to decrease the levels of cortisol, a stress hormone. These biochemical changes may contribute to the therapeutic effects of Bromo-DMA. Physiologically, Bromo-DMA has been found to increase heart rate and blood pressure in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bromo-DMA in lab experiments is its potential therapeutic applications. It may serve as a useful tool for studying the neurochemical mechanisms underlying mental health disorders. However, one limitation is that the effects of Bromo-DMA may vary depending on the species and strain of animal used in the experiment.
Orientations Futures
There are several future directions for the study of Bromo-DMA. One area of research is to investigate its potential therapeutic applications in humans. Another area of research is to further elucidate its mechanism of action and its effects on various neurotransmitter systems. Additionally, the safety and toxicity of Bromo-DMA need to be thoroughly studied before it can be considered for clinical use.
In conclusion, Bromo-DMA is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of Bromo-DMA and its effects on the human body.
Méthodes De Synthèse
The synthesis of Bromo-DMA involves the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with 3-(methylamino)propylamine in the presence of a reducing agent such as sodium borohydride. The final product is obtained through purification and isolation techniques such as chromatography.
Applications De Recherche Scientifique
Bromo-DMA has been studied for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and PTSD. Several studies have shown that Bromo-DMA has anxiolytic and antidepressant effects in animal models. Additionally, it has been found to enhance cognitive function and memory retention in rats.
Propriétés
Nom du produit |
N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine |
|---|---|
Formule moléculaire |
C13H21BrN2O2 |
Poids moléculaire |
317.22 g/mol |
Nom IUPAC |
N//'-[(3-bromo-4,5-dimethoxyphenyl)methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C13H21BrN2O2/c1-15-5-4-6-16-9-10-7-11(14)13(18-3)12(8-10)17-2/h7-8,15-16H,4-6,9H2,1-3H3 |
Clé InChI |
YYSDRNYEBMUBPH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
SMILES canonique |
CNCCCNCC1=CC(=C(C(=C1)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-isopropoxypropyl)amine](/img/structure/B268060.png)


![N-(2,3-dichlorobenzyl)-N-{3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B268067.png)
![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)
![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)
![2-(2-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268117.png)


![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)